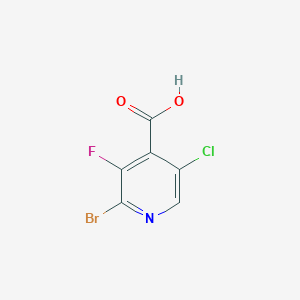

2-Bromo-5-chloro-3-fluoroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYYWFRDLOAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451381 | |

| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514798-01-7 | |

| Record name | 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the isonicotinic acid scaffold, imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation for a scientific audience.

Chemical Properties

This compound is typically a solid compound with a molecular weight of 254.44 g/mol .[1] The presence of multiple halogen substituents significantly influences its physicochemical properties, including its acidity, solubility, and thermal stability.[1]

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | [1] |

| CAS Number | 514798-01-7 | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1] |

| Molecular Weight | 254.44 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted pKa | ~2.05 ± 0.10 | [2] |

| Thermal Decomposition | 200-300°C (decarboxylation) | [1] |

Solubility

The solubility of this compound is complex and temperature-dependent, a characteristic attributed to the electronic effects of its triple halogenation.[1] It generally exhibits limited solubility in protic solvents, while showing enhanced solubility in aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF).[1] This behavior is consistent with halogenated aromatic compounds where dipole-dipole interactions and van der Waals forces contribute significantly to solvation in the absence of competing hydrogen bonding from the solvent.[1]

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the halogen atoms and the carboxylic acid group. Key reactions include:

-

Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to replacement by various nucleophiles, such as amines and thiols.[1]

-

Decarboxylation: Under elevated temperatures, the carboxylic acid group can be eliminated as carbon dioxide.[1]

-

Coupling Reactions: The compound can participate in cross-coupling reactions, enabling the formation of more complex molecular architectures.[1]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves a two-step process starting from 2-Amino-5-chloro-3-fluoropyridine. The first step is a Sandmeyer-type reaction to introduce the bromine atom, followed by an oxidation of the precursor to the desired carboxylic acid.

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This protocol is based on a known procedure for the synthesis of the precursor.[3]

Materials:

-

2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)

-

48% Hydrobromic acid (HBr) solution (20 mL)

-

Bromine (Br₂, 5.24 mL, 102.3 mmol)

-

Sodium nitrite (NaNO₂, 5.88 g, 85.3 mmol)

-

Sodium hydroxide (NaOH, 12 g, 306 mmol)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

In a flask equipped with a stirrer and cooled to 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine to the 48% HBr solution with continuous stirring.

-

Add bromine dropwise to the mixture over 20 minutes at 0°C.

-

Cool the reaction mixture to -10°C.

-

Slowly add a solution of sodium nitrite in water over 1.5 hours and continue stirring for an additional 30 minutes.

-

Add a solution of sodium hydroxide in water over 30 minutes, allowing the mixture to warm to room temperature.

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid.[3]

¹H NMR Data for 2-Bromo-5-chloro-3-fluoropyridine (400 MHz, CDCl₃): δ 8.23 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 7.1, 2.1 Hz, 1H).[3]

Step 2: Oxidation to this compound (Proposed Protocol)

This proposed protocol is based on general methods for the oxidation of halogenated pyridines.

Materials:

-

2-Bromo-5-chloro-3-fluoropyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 2-Bromo-5-chloro-3-fluoropyridine in a suitable solvent, such as a mixture of water and sulfuric acid.

-

Slowly add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the reaction temperature.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and quench any excess oxidizing agent by the addition of a reducing agent like sodium bisulfite.

-

Adjust the pH of the solution to be acidic to precipitate the carboxylic acid.

-

Filter the precipitate and wash with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Purification and Analysis

Purification:

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product.

Applications in Drug Discovery and Research

Halogenated isonicotinic acid derivatives are of significant interest in drug discovery due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[4][5]

-

Antimicrobial Agents: Some studies have indicated that this compound and its derivatives may possess antimicrobial properties, particularly against Gram-positive bacteria.[1]

-

Anticancer Potential: Halogenated isonicotinic acids have been investigated for their potential to inhibit tumor growth.[1]

-

Enzyme Inhibition: The unique electronic nature of this compound suggests it could interact with specific enzymes, thereby affecting metabolic pathways.[1]

-

Radiopharmaceutical Precursor: This compound has been utilized as a starting material for the synthesis of radiofluorinated antagonists for nicotinic acetylcholine receptors (nAChRs), highlighting its potential in the development of PET imaging agents.[1]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Role in Medicinal Chemistry

Caption: Role as a scaffold in drug discovery.

References

- 1. Buy this compound | 514798-01-7 [smolecule.com]

- 2. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]

- 3. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-chloro-3-fluoroisonicotinic acid molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS No: 514798-01-7), a halogenated pyridine derivative. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide summarizes fundamental properties and outlines potential applications and synthetic strategies based on available information. The content herein is intended to serve as a foundational resource for research and development activities.

Molecular Structure and Properties

This compound is a synthetic organic compound and a derivative of isonicotinic acid, which is a form of vitamin B3 (niacin). The pyridine ring is substituted with three different halogen atoms (bromine, chlorine, and fluorine) and a carboxylic acid group at the 4-position. This high degree of halogenation imparts unique electronic properties that are of interest in medicinal chemistry and material science.[1] The compound is typically supplied as a solid with a purity of 97-98%.[2][3]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | [1] |

| CAS Number | 514798-01-7 | [1][3][4] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1][2][4] |

| Molecular Weight | 254.44 g/mol | [1][2][4] |

| Physical Form | Solid | [1] |

| Typical Purity | 97% | [3][4] |

| Recommended Storage | 2-8°C | [4] |

| InChI Key | QRVYYWFRDLOAQR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl | [1] |

Potential Applications and Biological Activity

While comprehensive biological studies are limited, existing information suggests two primary areas of application for this compound.

Antimicrobial Research

Some halogenated derivatives of isonicotinic acid are known for their antibacterial effects.[1] A 2012 study in "Bioorganic & Medicinal Chemistry Letters" reportedly investigated this compound and found it to possess moderate antibacterial activity against certain Gram-positive bacteria.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and the detailed experimental protocols from this study are not publicly accessible. Further research would be required to validate these preliminary findings and determine the mechanism of action.[1]

Precursor in Radiopharmaceutical Synthesis

The compound has been identified as a potential starting material for the synthesis of radiopharmaceuticals.[1] Specifically, it was cited as a precursor for developing novel radiofluorinated antagonists for the nicotinic acetylcholine receptor (nAChR), intended for use in Positron Emission Tomography (PET) imaging, according to a 2018 study in "Nuclear Medicine and Biology".[1] The multi-halogenated structure provides a scaffold that can be further modified to incorporate a radionuclide like Fluorine-18. A logical workflow for this application is outlined below.

Chemical Synthesis

A validated, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, based on general principles of heterocyclic chemistry and patent literature for related compounds, a multi-step synthesis from a suitable pyridine precursor is the most plausible route.

Proposed General Synthetic Strategy

The synthesis would likely begin with a pre-functionalized pyridine ring, followed by sequential halogenation and the introduction or modification of the carboxylic acid group. One possible conceptual pathway involves the Sandmeyer reaction on an amino-pyridine precursor to install the bromo group, followed by carboxylation.

-

Starting Material : A key intermediate would be a compound like 2-Amino-5-chloro-3-fluoropyridine.

-

Diazotization & Bromination : The amino group can be converted to a diazonium salt and subsequently replaced with bromine, a common method for introducing halogens onto aromatic rings.

-

Carboxylation : The final step would be the introduction of the carboxylic acid group at the 4-position, potentially via lithiation followed by quenching with carbon dioxide.

Detailed Protocol for a Key Precursor: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

While a protocol for the final acid is unavailable, a detailed experimental method for the synthesis of the direct precursor, 2-Bromo-5-chloro-3-fluoropyridine, has been described. This procedure serves as a validated starting point for the subsequent carboxylation step.

Materials:

-

2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)

-

48% Hydrobromic acid (HBr) solution (20 mL)

-

Bromine (Br₂) (5.24 mL, 102.3 mmol)

-

Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)

-

Sodium hydroxide (NaOH) (12 g, 306 mmol)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

To a stirred solution of 48% HBr (20 mL) cooled to 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine (5.0 g).

-

Add Bromine (5.24 mL) dropwise to the mixture over 20 minutes while maintaining the temperature at 0°C.

-

Cool the reaction mixture to -10°C.

-

Prepare a solution of NaNO₂ (5.88 g) in water (20 mL) and add it slowly to the reaction mixture over 1.5 hours. Continue stirring for an additional 30 minutes.

-

Prepare a solution of NaOH (12 g) in water (20 mL) and add it to the mixture over 30 minutes, allowing the reaction to gradually warm to room temperature.

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product, 2-bromo-5-chloro-3-fluoropyridine, as a pale yellow solid.

Conclusion

This compound is a chemical intermediate with potential utility in the development of novel antimicrobial agents and as a building block for complex molecules like PET imaging ligands. However, there is a significant lack of publicly available, in-depth technical data, including validated synthesis protocols for the final compound, comprehensive physicochemical properties, and detailed biological activity studies. The information presented in this guide is based on limited sources and should be used as a starting point for further empirical investigation. Researchers are encouraged to perform their own validation and characterization.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-bromo-5-chloro-3-fluoropyridine, followed by a selective carboxylation at the C4 position to yield the final product.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a two-step sequence:

-

Diazotization and Bromination: Conversion of 2-amino-5-chloro-3-fluoropyridine to 2-bromo-5-chloro-3-fluoropyridine.

-

Carboxylation: Introduction of a carboxylic acid group at the 4-position of the pyridine ring.

This pathway is illustrated in the following workflow diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This procedure details the conversion of 2-amino-5-chloro-3-fluoropyridine to 2-bromo-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction.[1]

Methodology:

-

To a stirred solution of 48% hydrobromic acid (20 mL), 2-amino-3-fluoro-5-chloropyridine (5.0 g, 34 mmol) is slowly added at 0°C.[1]

-

Bromine (5.24 mL, 102.3 mmol) is then added dropwise to the mixture over 20 minutes while maintaining the temperature at 0°C.[1]

-

The reaction mixture is subsequently cooled to -10°C.[1]

-

A solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) is added dropwise over 1.5 hours, and the mixture is stirred for an additional 30 minutes.[1]

-

A solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) is then added over 30 minutes, allowing the mixture to warm to room temperature.[1]

-

The reaction mixture is extracted with ether (3 x 100 mL).[1]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-chloro-3-fluoropyridine | [1] |

| Reagents | HBr (48%), Br₂, NaNO₂, NaOH | [1] |

| Solvent | Water, Ether | [1] |

| Reaction Temperature | -10°C to Room Temperature | [1] |

| Reaction Time | ~2.5 hours | [1] |

| Product Yield | 6.43 g (90%) | [1] |

| Product Form | Pale yellow solid | [1] |

Step 2: Synthesis of this compound

Proposed Methodology (via Lithiation):

-

Dissolve 2-bromo-5-chloro-3-fluoropyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78°C).

-

Slowly add a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to effect a lithium-halogen exchange or direct C-H lithiation at the 4-position. The regioselectivity will be influenced by the steric and electronic effects of the existing substituents.

-

After stirring for a sufficient time to ensure the formation of the organolithium intermediate, the reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice).

-

The reaction mixture is then allowed to warm to room temperature.

-

An acidic workup (e.g., with dilute HCl) is performed to protonate the carboxylate salt.

-

The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Anticipated Quantitative Data (Based on similar transformations):

| Parameter | Value (Estimated) |

| Starting Material | 2-Bromo-5-chloro-3-fluoropyridine |

| Reagents | n-Butyllithium or LDA, CO₂ (dry ice) |

| Solvent | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | -78°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product Yield | 50-70% |

Logical Workflow for Synthesis and Troubleshooting

The following diagram outlines the logical progression of the synthesis and key considerations for troubleshooting potential issues.

Caption: Logical workflow for the synthesis and troubleshooting of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that the proposed carboxylation step is based on established chemical principles and may require optimization for this specific substrate to achieve maximum yield and purity. Careful monitoring of reaction conditions and rigorous characterization of intermediates and the final product are essential for successful synthesis.

References

Spectroscopic Characterization of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its precise chemical structure and purity, which are unequivocally established through a combination of spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a reference for researchers involved in the synthesis, quality control, and application of this and related molecules.

It is important to note that while this guide is based on established principles of spectroscopy, the presented data is a representative, hypothetical dataset derived from analysis of the compound's structure and comparison with similar known molecules, as comprehensive, publicly available experimental data is limited.

Molecular Structure

The chemical structure of this compound is shown below:

Chemical Formula: C₆H₂BrClFNO₂ Molecular Weight: 254.44 g/mol CAS Number: 514798-01-7

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.75 | d | ~2.5 | H-6 |

| ~14.0 | br s | - | COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C-4 (COOH) |

| ~158.0 (d, J ≈ 250 Hz) | C-3 (C-F) |

| ~148.0 | C-6 |

| ~140.0 | C-2 (C-Br) |

| ~125.0 | C-5 (C-Cl) |

| ~122.0 | C-4 (ipso) |

Note: Carbon-fluorine coupling is a key diagnostic feature.

Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~ -115.0 | F-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1710-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1600 | Medium | C=C/C=N stretch (Aromatic ring) |

| 1200-1250 | Strong | C-O stretch |

| 1050-1100 | Strong | C-F stretch |

| 700-800 | Medium-Strong | C-Cl stretch |

| 550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 253, 255, 257 | Variable | [M]⁺ (Molecular ion peak cluster) |

| 236, 238, 240 | Variable | [M-OH]⁺ |

| 208, 210, 212 | Variable | [M-COOH]⁺ |

Note: The isotopic pattern of the molecular ion is highly characteristic due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.

-

¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra using a standard pulse program without proton decoupling.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and injecting it into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For EI, a direct insertion probe is common for solid samples.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition: In EI mode, the sample is bombarded with 70 eV electrons to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structural features.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, while hypothetical, is based on sound spectroscopic principles and serves as a valuable resource for scientists working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation and purity assessment, which are critical for its application in research and development.

In-depth Technical Guide: 2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS 514798-01-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a halogenated pyridine derivative with significant potential in pharmaceutical and chemical research.

Chemical and Physical Properties

This compound is a highly substituted pyridine carboxylic acid. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring, in addition to the carboxylic acid group, imparts unique electronic properties and reactivity to the molecule. These characteristics make it a valuable building block in the synthesis of complex organic molecules and a compound of interest for biological applications.

| Property | Value | Source |

| CAS Number | 514798-01-7 | [1][2] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1][3] |

| Molecular Weight | 254.44 g/mol | [1][3] |

| IUPAC Name | 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | N/A |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis

Plausible Experimental Protocol: A Multi-step Synthesis Approach

This hypothetical protocol is based on established organic chemistry principles and synthetic methods for related compounds.

Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine This starting material can be synthesized through various methods, which are not detailed here but are available in organic synthesis literature.

Step 2: Diazotization and Bromination to form 2-Bromo-5-chloro-3-fluoropyridine This step is adapted from the synthesis of 2-Bromo-5-chloro-3-fluoropyridine.[4]

-

Reaction:

-

2-Amino-5-chloro-3-fluoropyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures to form a diazonium salt.

-

The diazonium salt is then decomposed in the presence of a bromide source (e.g., copper(I) bromide or by using hydrobromic acid itself in a Sandmeyer-type reaction) to introduce the bromine atom at the 2-position.

-

-

Illustrative Procedure:

-

Dissolve 2-amino-5-chloro-3-fluoropyridine in a suitable acidic medium (e.g., aqueous hydrobromic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

After the addition is complete, continue stirring for a specified time to ensure complete formation of the diazonium salt.

-

Gradually warm the reaction mixture to room temperature or gently heat to effect the decomposition of the diazonium salt and formation of the bromo-derivative.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude 2-Bromo-5-chloro-3-fluoropyridine.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Step 3: Carboxylation of 2-Bromo-5-chloro-3-fluoropyridine The introduction of the carboxylic acid group at the 4-position can be achieved through several methods, such as:

-

Lithiation followed by quenching with carbon dioxide:

-

The pyridine ring is deprotonated at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures.

-

The resulting lithiated species is then reacted with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which is subsequently protonated upon acidic workup.

-

-

Illustrative Procedure:

-

Dissolve 2-Bromo-5-chloro-3-fluoropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of LDA in a suitable solvent.

-

Stir the mixture at this temperature for a period to allow for complete lithiation.

-

Introduce an excess of crushed dry ice to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction with water and acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization.

-

Caption: Plausible synthetic workflow for this compound.

Potential Applications and Biological Activity

This compound serves as a key intermediate in the development of novel pharmaceuticals and functional materials.[1] Its biological significance is primarily associated with its utility as a scaffold for creating derivatives with potential therapeutic properties.

Antimicrobial Activity

Limited research has suggested that this compound and its derivatives may possess antimicrobial properties. A 2012 study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and antibacterial activity of various halogenated isonicotinic acid derivatives, including the title compound. The study reportedly found that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains.[1] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not publicly available. Further research is necessary to confirm its efficacy and elucidate the mechanism of action.

Precursor for Radiopharmaceuticals

A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. A 2018 study in "Nuclear Medicine and Biology" utilized this compound as a starting material for the development of novel radiofluorinated nicotinic acetylcholine receptor (nAChR) antagonists.[1] The ability to incorporate a fluorine-18 (¹⁸F) isotope into molecules derived from this acid makes it a valuable tool for developing diagnostic agents for neurological disorders where nAChRs are implicated.

Caption: Potential applications of this compound.

Safety and Handling

Detailed safety information is available from Safety Data Sheets (SDS) provided by chemical suppliers. General safety precautions for handling this compound are as follows:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Future Directions

This compound represents a promising scaffold for further research and development. Key areas for future investigation include:

-

Elucidation of Detailed Synthetic Protocols: The development and publication of optimized, high-yield synthetic routes would greatly benefit the research community.

-

Comprehensive Biological Evaluation: A thorough investigation of its antimicrobial spectrum, including activity against a wider range of pathogens and determination of MIC values, is warranted. Furthermore, its potential as an anticancer agent, based on the activity of similar halogenated isonicotinic acids, should be explored.

-

Exploration of Signaling Pathways: Research into the specific cellular targets and signaling pathways modulated by this compound and its derivatives could reveal novel therapeutic opportunities.

-

Spectroscopic Characterization: The acquisition and publication of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be invaluable for unambiguous identification and quality control.

References

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative with potential applications in medicinal chemistry and material science. A thorough understanding of its solubility profile is fundamental for its application in drug discovery and development, influencing aspects from biological screening to formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and offers a comparative analysis with structurally related compounds to provide a predictive framework in the absence of extensive empirical data.

Introduction

This compound (Molecular Formula: C₆H₂BrClFNO₂, Molecular Weight: 254.44 g/mol ) is a synthetic compound with a unique substitution pattern on the isonicotinic acid scaffold.[1] The presence of three different halogen atoms (bromine, chlorine, and fluorine) significantly influences its physicochemical properties, including its solubility. Solubility is a critical determinant of a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In drug discovery, poor aqueous solubility can be a major obstacle, leading to challenges in formulation and potentially limiting therapeutic efficacy. This guide aims to provide a detailed understanding of the solubility of this compound, equipping researchers with the knowledge to effectively handle and utilize this compound in their studies.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure and information on related compounds, a qualitative and predictive solubility profile can be outlined.

Qualitative Solubility

The solubility of this compound is expected to show complex behavior due to the interplay of its halogen substituents and the carboxylic acid group.[1]

-

Protic Solvents: The compound is anticipated to have limited solubility in protic solvents such as water and alcohols.[1] The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents; however, the overall lipophilicity endowed by the halogenated aromatic ring likely restricts extensive dissolution. The solubility in these solvents is also expected to be temperature-dependent.[1]

-

Aprotic Solvents: Enhanced solubility is expected in aprotic solvents.[1] Solvents like dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are likely to be more effective at solvating the molecule through dipole-dipole interactions and van der Waals forces, without the competing hydrogen bonding networks present in protic systems.[1]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic | Water, Ethanol, Methanol | Limited | Lipophilic character of the halogenated ring outweighs the hydrophilic contribution of the carboxylic acid.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Enhanced | Favorable dipole-dipole interactions and absence of competing hydrogen bonds facilitate solvation.[1] |

| Nonpolar | Hexane, Toluene | Poor | The polarity of the carboxylic acid and the pyridine nitrogen is unlikely to be well-solvated by nonpolar solvents. |

Comparative Quantitative Solubility Data: Isonicotinic Acid

To provide a quantitative frame of reference, the experimentally determined solubility of the parent compound, isonicotinic acid, in various solvents is presented below. It is important to note that the halogen substituents on this compound will significantly alter these values, generally leading to lower aqueous solubility and potentially different trends in organic solvents.

Table 2: Molar Solubility of Isonicotinic Acid in Various Solvents at 298.2 K (25 °C)

| Solvent | Molar Solubility (mol·dm⁻³) | Reference |

| Water | 0.13 | [2] |

| Methanol | 0.28 | [3] |

| Ethanol | 0.10 | [3] |

| 1-Propanol | 0.05 | [3] |

| 2-Propanol | 0.04 | [3] |

| 1,2-Propanediol | 0.24 | [3] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial. The following are detailed methodologies for key experiments used in the pharmaceutical industry.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4]

Objective: To determine the equilibrium concentration of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the analysis solvent should be prepared for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[5][6] These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Objective: To determine kinetic solubility by measuring light scattering caused by precipitated particles.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well)

-

Nephelometer (plate reader with light-scattering detection)

Procedure:

-

Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well to reach the desired final compound concentration.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which a significant increase in light scattering is observed compared to a blank.

Objective: To determine kinetic solubility by quantifying the concentration of the compound remaining in solution after precipitation and filtration.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Filtration microtiter plates (e.g., 96-well with 0.45 µm filter)

-

UV-transparent collection plates

-

UV-Vis spectrophotometer (plate reader)

Procedure:

-

Compound and Buffer Addition: Similar to the nephelometric assay, add the DMSO stock solution and then the aqueous buffer to the wells of the filtration plate.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Filtration: Place the filtration plate on top of a UV-transparent collection plate and centrifuge to filter the solutions, separating the supernatant from any precipitate.

-

Measurement: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

-

Data Analysis: Quantify the concentration of the dissolved compound using a standard curve. The kinetic solubility is the measured concentration in the filtrate.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination.

Logical Relationships in Drug Discovery

The solubility profile of a compound is interconnected with various stages of the drug discovery and development process.

Caption: Role of Solubility in Drug Discovery.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and determining its solubility profile. Based on its structure, it is predicted to have limited solubility in protic solvents and enhanced solubility in polar aprotic solvents. The detailed experimental protocols for thermodynamic and kinetic solubility determination offer practical guidance for researchers to generate empirical data. A comprehensive understanding of the solubility of this compound is indispensable for its successful application in research and development, particularly in the context of medicinal chemistry and drug discovery. The provided workflows and logical diagrams highlight the central role of solubility in the progression of a compound from a laboratory curiosity to a potential therapeutic agent.

References

Potential Research Applications of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative with the molecular formula C₆H₂BrClFNO₂ and a molecular weight of 254.44 g/mol .[1] This compound serves as a versatile building block in medicinal chemistry and materials science, primarily owing to its unique substitution pattern on the pyridine ring. The presence of bromine, chlorine, and fluorine atoms, along with a carboxylic acid group, provides multiple reactive sites for further chemical modifications, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic and diagnostic applications. This technical guide explores the potential research applications of this compound, focusing on its utility as an antimicrobial agent and as a precursor for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 514798-01-7 | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1] |

| Molecular Weight | 254.44 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% |

Synthesis of this compound

A potential synthetic route to this compound involves a two-step process starting from 2-amino-5-chloro-3-fluoropyridine. The first step is the synthesis of the key intermediate, 2-bromo-5-chloro-3-fluoropyridine, via a Sandmeyer-type reaction. This is followed by a carboxylation step, likely through a Grignard reaction with subsequent quenching with carbon dioxide, to introduce the carboxylic acid group at the 4-position of the pyridine ring.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This protocol is adapted from the synthesis of similar halopyridines.

-

Materials:

-

2-Amino-5-chloro-3-fluoropyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 2-amino-5-chloro-3-fluoropyridine to a stirred solution of 48% hydrobromic acid.

-

Maintain the temperature at 0°C and add a solution of sodium nitrite in water dropwise to the reaction mixture.

-

Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-chloro-3-fluoropyridine.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Step 2: Carboxylation of 2-Bromo-5-chloro-3-fluoropyridine

This is a general protocol for the carboxylation of aryl halides via a Grignard reaction. Optimization for this specific substrate may be required.

-

Materials:

-

2-Bromo-5-chloro-3-fluoropyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-bromo-5-chloro-3-fluoropyridine in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the substrate solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining solution of 2-bromo-5-chloro-3-fluoropyridine dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Potential Research Applications

Antimicrobial Agents

Limited research suggests that this compound and its derivatives possess antimicrobial properties. A 2012 study in "Bioorganic & Medicinal Chemistry Letters" investigated the antibacterial activity of various halogenated isonicotinic acid derivatives and found that the title compound exhibited moderate activity against certain Gram-positive bacteria.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of a compound using the broth microdilution method.

-

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Quantitative Data (Hypothetical)

The following table presents hypothetical MIC values for this compound against representative Gram-positive and Gram-negative bacteria, based on the initial findings. Actual experimental data would need to be generated.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

Precursor for PET Imaging Ligands

This compound is a valuable precursor for the synthesis of radiolabeled ligands for PET imaging, particularly for targeting nicotinic acetylcholine receptors (nAChRs). A 2018 study in "Nuclear Medicine and Biology" utilized this compound as a starting material for the development of novel radiofluorinated nAChR antagonists.[1] The bromine atom at the 2-position can be readily displaced by various functional groups, allowing for the introduction of chelating agents for radiometals or prosthetic groups for radiofluorination.

Experimental Workflow for Radiopharmaceutical Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PET radiopharmaceutical using this compound as a precursor.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Derivatives of this compound designed as nAChR antagonists would modulate the signaling pathways initiated by acetylcholine. The following diagram provides a simplified overview of the nAChR signaling cascade.

Conclusion

This compound is a promising chemical entity with significant potential for research and development in the fields of medicinal chemistry and molecular imaging. Its utility as a scaffold for generating novel antimicrobial agents and as a precursor for the synthesis of PET radioligands for targeting nicotinic acetylcholine receptors warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the diverse applications of this versatile molecule. Further studies are needed to fully elucidate its biological activities and to optimize its use in the development of new diagnostic and therapeutic agents.

References

An In-depth Technical Guide on the Reactivity of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-5-chloro-3-fluoroisonicotinic acid with various nucleophiles. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity profile is crucial for its effective utilization in the synthesis of complex molecular architectures. This document summarizes the key factors governing its reactivity, details experimental conditions for selective nucleophilic substitution, and provides protocols based on analogous systems.

Core Concepts: Reactivity of Halogenated Pyridines

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the pyridine ring and the nature of the halogen substituents. The electron-withdrawing pyridine nitrogen atom activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack. In this molecule, the bromine is at the 2-position, and the chlorine is at the 5-position (meta to the nitrogen), while the fluorine is at the 3-position. The carboxylic acid group at the 4-position further enhances the electrophilicity of the pyridine ring.

The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I when the addition of the nucleophile is the rate-determining step, which is common. However, the regioselectivity of substitution in polyhalogenated systems can be finely tuned by the choice of reaction conditions, particularly the use of transition metal catalysts.

Regioselective Nucleophilic Substitution

Based on studies of the closely related compound 5-bromo-2-chloro-3-fluoropyridine, the substitution of the different halogen atoms on this compound can be controlled to achieve selective functionalization.[1]

-

Substitution at the 2-Bromo Position: Palladium-catalyzed amination conditions, such as those employing a Pd₂(dba)₃/Xantphos catalytic system, are expected to favor substitution at the C-Br bond.[1] This is a well-established methodology for the selective amination of aryl bromides in the presence of other halogens.

-

Substitution at the 5-Chloro Position: While typically less reactive than the C-Br bond in palladium-catalyzed cross-coupling, substitution at the C-Cl bond can be achieved under certain SNAr conditions, particularly with highly reactive nucleophiles or under forcing conditions. However, in the context of the target molecule, selective substitution at the C-Cl position in the presence of a C-Br bond is challenging without prior modification.

-

Substitution at the 3-Fluoro Position: The C-F bond is generally the most susceptible to classical SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. Selective substitution at the 3-fluoro position can be achieved under SNAr conditions, especially with potent nucleophiles.[1]

The interplay between these factors allows for a high degree of control over the synthetic outcome, as illustrated in the logical workflow below.

Caption: Selective Nucleophilic Substitution Pathways.

Data Presentation: Reactivity with Amines

The following table summarizes the expected outcomes of the reaction of this compound with various amines, based on the results obtained for 5-bromo-2-chloro-3-fluoropyridine.[1] The yields are reported for the analogous pyridine system and should be considered indicative for the isonicotinic acid derivative.

| Nucleophile (Amine) | Reaction Conditions | Major Product | Reported Yield (%)[1] |

| Morpholine | Pd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 h | Substitution at C-Br | 95 |

| N-Methylaniline | Pd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 h | Substitution at C-Br | 88 |

| Aniline | Pd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 h | Substitution at C-Br | 85 |

| Pyrrolidine | Neat, 80 °C, 16 h | Substitution at C-Cl | 75 |

| Piperidine | Neat, 100 °C, 16 h | Substitution at C-Cl | 70 |

| Morpholine | Neat, 100 °C, 16 h | Substitution at C-Cl | 65 |

| Morpholine | K₂CO₃ (2.0 equiv), DMSO, 120 °C, 16 h | Substitution at C-F | 80 |

Experimental Protocols

The following are detailed experimental protocols for key transformations, adapted from the literature for the analogous 5-bromo-2-chloro-3-fluoropyridine.[1] These should serve as a starting point for the optimization of reactions with this compound.

General Procedure for Palladium-Catalyzed Amination (Substitution at C-Br)

Caption: Palladium-Catalyzed Amination Workflow.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), and NaOtBu (1.4 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene, followed by the amine (1.2 equiv).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloro-3-fluoroisonicotinic acid derivative.

General Procedure for SNAr Reaction (Substitution at C-F)

Caption: SNAr Reaction Workflow.

Materials:

-

This compound

-

Nucleophile (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the nucleophile (2.0 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous DMSO.

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-chloro-3-substituted-isonicotinic acid derivative.

Conclusion

This compound is a versatile substrate for nucleophilic substitution reactions. The regioselectivity of these reactions can be effectively controlled by the choice of reaction conditions. Palladium-catalyzed conditions favor substitution at the 2-bromo position, while traditional SNAr conditions with strong nucleophiles can lead to substitution at the 3-fluoro position. This predictable reactivity profile makes it a valuable tool for the synthesis of highly substituted pyridine derivatives for applications in drug discovery and materials science. The provided protocols, based on a closely related system, offer a solid foundation for the development of specific synthetic routes utilizing this compound.

References

A Theoretical and Computational Investigation of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the study of 2-Bromo-5-chloro-3-fluoroisonicotinic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document details the established quantum chemical methodologies and computational workflows that are applied to similar halogenated heterocyclic compounds. By following these protocols, researchers can elucidate the structural, electronic, and spectroscopic properties of this compound, providing critical insights for its potential applications in drug design and materials science.

Introduction to Theoretical Studies of Heterocyclic Compounds

Theoretical and computational chemistry provide powerful tools for predicting and understanding the behavior of molecules at the atomic level. For complex organic molecules such as this compound, these methods can determine stable conformations, predict spectroscopic signatures, and rationalize chemical reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are central to these investigations, offering a balance between accuracy and computational cost.

Computational Methodology

The following section details the standard computational protocols for the theoretical analysis of halogenated aromatic compounds, based on established research practices.

2.1. Geometry Optimization and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice for its robust performance with organic molecules.[1][2]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically employed to accurately describe the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding.[1]

-

Procedure:

-

An initial guess for the molecular structure is generated using a molecular builder.

-

A full geometry optimization is performed without symmetry constraints to locate the minimum energy structure on the potential energy surface.

-

A conformational search may be necessary, particularly to identify the most stable orientation of the carboxylic acid group relative to the pyridine ring. This involves rotating the C-C bond and re-optimizing the geometry at each step.

-

2.2. Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two main purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

-

Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for frequency calculations to ensure consistency.

-

Procedure:

-

Following geometry optimization, a frequency calculation is performed.

-

The absence of imaginary frequencies confirms a stable structure.

-

The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

-

The predicted IR and Raman intensities help in assigning the vibrational modes observed in experimental spectra.[3]

-

2.3. Electronic Properties and Frontier Molecular Orbitals

Analysis of the electronic structure provides insights into the chemical reactivity and kinetic stability of the molecule.

Experimental Protocol:

-

Method: The electronic properties are typically calculated at the same level of theory as the geometry optimization.

-

Calculations:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.[1]

-

Presentation of Predicted Data

The quantitative results from these theoretical studies are best presented in structured tables for clarity and ease of comparison.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-Br | [Predicted Value] |

| C5-Cl | [Predicted Value] | |

| C3-F | [Predicted Value] | |

| C4-COOH | [Predicted Value] | |

| O-H | [Predicted Value] | |

| **Bond Angles (°) ** | N1-C2-Br | [Predicted Value] |

| C4-C5-Cl | [Predicted Value] | |

| C2-C3-F | [Predicted Value] | |

| Dihedral Angles (°) | C3-C4-C(O)-O | [Predicted Value] |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment |

| ν(O-H) | [Predicted Value] | [Predicted Value] | [Predicted Value] | O-H stretch |

| ν(C=O) | [Predicted Value] | [Predicted Value] | [Predicted Value] | C=O stretch |

| ν(C-Br) | [Predicted Value] | [Predicted Value] | [Predicted Value] | C-Br stretch |

| ν(C-Cl) | [Predicted Value] | [Predicted Value] | [Predicted Value] | C-Cl stretch |

| ν(C-F) | [Predicted Value] | [Predicted Value] | [Predicted Value] | C-F stretch |

Table 3: Key Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | [Predicted Value] |

| LUMO Energy | [Predicted Value] |

| HOMO-LUMO Gap | [Predicted Value] |

Visualization of Computational Workflows and Molecular Properties

Visual representations are crucial for understanding the relationships between different computational steps and for interpreting the results.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

The methodologies outlined in this guide provide a robust framework for the theoretical characterization of this compound. By employing these computational techniques, researchers can obtain valuable data on the molecule's structure, stability, and electronic properties. These theoretical insights are indispensable for guiding further experimental work, including synthesis, spectroscopic analysis, and evaluation of its potential biological activity, thereby accelerating the drug discovery and development process.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Halogenated Isonicotinic Acid Derivatives: Fundamental Research for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated isonicotinic acid derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of halogen atoms into the isonicotinic acid scaffold can significantly modulate the physicochemical properties and pharmacological profiles of these molecules. This technical guide provides an in-depth overview of the fundamental research into these derivatives, covering their synthesis, physicochemical characteristics, and biological activities, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties of Halogenated Isonicotinic Acids

The introduction of halogen substituents to the isonicotinic acid ring profoundly influences its physical and chemical properties, such as melting point, boiling point, and solubility. These parameters are crucial for predicting the compound's behavior in biological systems and for designing effective drug delivery strategies. The following table summarizes key physicochemical properties of several halogenated isonicotinic acid derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 176-178 | 316.8 | Sparingly soluble in water and methanol.[1] |

| 2-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | 161-165 | 298.7 | Soluble in water and common organic solvents.[2][3] |

| 6-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | 144-148 | 309.4 | Soluble in water and common organic solvents.[3][4][5] |

| 2-Bromoisonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 229 | - | - |

| 3-Chloroisonicotinic Acid | C₆H₄ClNO₂ | 157.55 | 227-231 | 387.0 | - |

Synthesis of Halogenated Isonicotinic Acid Derivatives

The synthesis of halogenated isonicotinic acid derivatives can be achieved through various chemical routes. Below are detailed experimental protocols for the synthesis of representative compounds.

Experimental Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

This protocol describes a two-step synthesis of 2,6-dichloro-5-fluoronicotinic acid, a key intermediate in the synthesis of several biologically active compounds.[6]

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

-

After stirring for 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hours.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Heat the reaction mixture at reflux for 10 minutes.

-

After allowing it to stand at 0°C for 18 hours, filter the mixture.

-